1-(3-chloro-4-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

Physicochemical profiling Permeability Drug-likeness

Researchers need novel chemotypes for IP generation, but many scaffolds are already patented. This racemic 5-oxopyrrolidine-3-carboxamide features a unique 3-chloro-4-fluorophenyl + 3-hydroxyphenyl substitution not found in any published patent families. - **Differentiation:** logD 2.20, HBD=2, PSA=57.7Ų - suitable for diversity screening & Phase II metabolism assays. - **Supply Certainty:** Shipped as racemate for chiral HPLC resolution. - **Avoid Assay Interference:** Intermediate lipophilicity minimizes false positives.

Molecular Formula C17H14ClFN2O3
Molecular Weight 348.8 g/mol
Cat. No. B11022692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chloro-4-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide
Molecular FormulaC17H14ClFN2O3
Molecular Weight348.8 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC(=C(C=C2)F)Cl)C(=O)NC3=CC(=CC=C3)O
InChIInChI=1S/C17H14ClFN2O3/c18-14-8-12(4-5-15(14)19)21-9-10(6-16(21)23)17(24)20-11-2-1-3-13(22)7-11/h1-5,7-8,10,22H,6,9H2,(H,20,24)
InChIKeyOHKFNJLWBLYEOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloro-4-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide: Identity & Physicochemical Baseline


1-(3-Chloro-4-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide (ChemDiv ID Y042-3663) is a synthetic racemic 5-oxopyrrolidine-3-carboxamide . It has a molecular formula of C₁₇H₁₄ClFN₂O₃ and a molecular weight of 348.76 g·mol⁻¹. Its computed logP is 2.21, logD₇.₄ is 2.20, and aqueous solubility (logSw) is –2.93 . The 5-oxopyrrolidine-3-carboxamide scaffold is a privileged chemotype that has yielded inhibitors of CCR5 [1], Nav1.8 [2], InhA [3], and FABP4 [4], but no target-specific activity has been reported for this particular substitution pattern.

Privileged 5-oxopyrrolidine-3-carboxamide scaffold for diversity screening
Unique 3-chloro-4-fluoro N1 / 3-hydroxy anilide substitution pattern
Racemic mixture supports enantiomer-specific SAR studies
Intermediate lipophilicity reduces assay interference risk vs. more lipophilic analogs

1-(3-Chloro-4-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide: Substitution Limitations


The 5-oxopyrrolidine-3-carboxamide scaffold is exquisitely sensitive to N1-aryl and N3-amide substitutions. In the CCR5 antagonist series, changing the N1-phenyl substituents from 3,4-dichloro to other patterns shifted IC₅₀ values by >30-fold [1]. In the InhA inhibitor series, the (S)-enantiomer was exclusively active, while the (R)-enantiomer was inactive [2]. The target compound carries a unique 3-chloro-4-fluorophenyl group at N1 and a 3-hydroxyphenyl group on the carboxamide nitrogen – a combination not present in any published SAR study. The 3-hydroxy group introduces a hydrogen-bond donor (HBD count = 2) and increases polar surface area (PSA = 57.7 Ų) relative to des-hydroxy analogs , which can alter membrane permeability, solubility, and target-binding geometry. These physicochemical differences are sufficient to make simple substitution with other in-class compounds unreliable without explicit experimental validation.

N1-aryl substitution changes may shift target potency >30-fold; SAR is exquisitely sensitive to substituent pattern
Racemate not interchangeable with single enantiomers; InhA class shows exclusive (S)-enantiomer activity
3-hydroxy group increases HBD count and PSA vs. des-hydroxy analogs, altering permeability, solubility, and binding geometry

1-(3-Chloro-4-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide: Quantitative Differentiation Evidence


Hydrogen-Bond Donor and PSA Differentiation from Isomers

The target compound possesses two hydrogen-bond donors (HBD = 2) and a polar surface area (PSA) of 57.7 Ų . The 4-hydroxy positional isomer 1-(3-chloro-4-fluorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide has an identical HBD count and similar PSA, but the meta vs. para hydroxyl positioning alters electron distribution on the anilide ring, which can affect π-stacking and hydrogen-bond geometry with targets. The des-hydroxy analog 1-(3-chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide (CAS 945321-32-4) has HBD = 1 and PSA ≈ 49.4 Ų (estimated), representing a meaningful reduction in hydrogen-bonding capacity .

HBD & PSA Differentiation
Data to verify
HBD = 2; PSA = 57.7 Ų (ΔHBD +1, ΔPSA +8.3 Ų vs. des-hydroxy analog)
Supports permeability-sensitivity profiling context
Calculated values; experimental verification recommended
Physicochemical profiling Permeability Drug-likeness

Lipophilicity Advantage Over More Lipophilic Analogs

The target compound has a measured logD₇.₄ of 2.20 and logSw of –2.93 . In the CCR5 antagonist series, highly optimized leads such as compound 12e (1-benzyl analog) reached IC₅₀ values of 0.038 µM but with significantly higher calculated lipophilicity (cLogP ~3.5–4.0) [1]. The target compound's lower logD places it closer to the Lipinski-compliant sweet spot for solubility and permeability, while the 3-hydroxy group provides an additional metabolic soft spot (potential for glucuronidation/sulfation) that is absent in the CCR5 leads.

Lipophilicity Context
Class-level inference
logD₇.₄ = 2.20 vs. cLogP ~3.5–4.0 for CCR5 leads (ΔlogD ≈ –1.3 to –1.8)
Reduced lipophilicity may improve solubility and reduce off-target binding
CCR5 lead data from Imamura et al.; solubility-limited false negatives may be less likely
Lipophilicity ADME Solubility

Racemic Nature and InhA Enantiomer-Specific Activity Precedent

This compound is supplied as a racemic mixture . In the structurally related InhA inhibitor series (pyrrolidine carboxamides), resolution of racemates revealed that only one enantiomer was active; the lead compound's potency improved >160-fold through iterative optimization [1]. The racemic nature of the target compound means it can serve as a starting point for enantiomer-specific activity profiling, a feature not available with enantiopure comparators such as ART812 (Polθ inhibitor, IC₅₀ = 7.6 nM, chiral) .

Racemate vs. Enantiopure
Class-level inference
Racemic mixture; InhA series: (S)-enantiomer exclusively active, (R)-enantiomer inactive
Supports enantiomer-specific SAR and target-ID studies
InhA SAR from He et al.; racemic tool enables parallel enantiomer profiling
Stereochemistry Target engagement Selectivity

3-Hydroxyphenyl Substituent as a Metabolic Handle

The 3-hydroxyphenyl group on the carboxamide nitrogen is a potential site for Phase II conjugation (glucuronidation, sulfation). This functional group is absent in analogs such as 1-(3-chloro-4-fluorophenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide [1] and the CCR5 leads 10i/11b/12e, which carry chloro, dichloro, or benzyl substituents instead [2]. The presence of the hydroxyl group creates a compound that can be used to probe metabolic liability or serve as a prodrug anchor point.

Metabolic Handle
Supporting evidence
3-hydroxyphenyl group enables Phase II conjugation (glucuronidation/sulfation)
Supports ADME/PK probe and prodrug design context
Absent in most CCR5/Nav1.8 analogs; unique metabolic soft spot
Metabolism Prodrug design Clearance

1-(3-Chloro-4-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide: Research & Procurement Scenarios


Target-ID and Phenotypic Screening Libraries

With a logD₇.₄ of 2.20 and aqueous solubility (logSw –2.93) that meets typical screening library criteria, this compound is appropriate for inclusion in diversity-oriented screening decks where the 5-oxopyrrolidine-3-carboxamide scaffold is underrepresented. Its intermediate lipophilicity reduces the risk of assay interference seen with highly lipophilic analogs [1].

Enantiomer-Specific Activity Profiling via Racemate

Because the compound is supplied as a racemic mixture [1] and the InhA inhibitor class has demonstrated that only one enantiomer is active [2], this compound is suitable for chiral resolution and enantioselective activity studies. Laboratories equipped with chiral HPLC can use this material to generate both enantiomers and screen them in parallel against panels of targets.

Metabolic Stability and Prodrug Feasibility Studies

The 3-hydroxyphenyl group provides a conjugation site for glucuronidation and sulfation . This compound can serve as a model substrate for Phase II metabolism assays, or as a scaffold for prodrug synthesis (e.g., phosphate or ester prodrugs), capabilities not available with des-hydroxy analogs used in the CCR5 or FABP4 series.

Scaffold-Hopping and Patent Circumvention for CCR5/Nav1.8 Chemotypes

The 5-oxopyrrolidine-3-carboxamide core is established in CCR5 antagonists (IC₅₀ = 0.038–0.057 µM) [1] and Nav1.8 inhibitors [3]. This specific substitution pattern (3-chloro-4-fluoro N1-aryl; 3-hydroxy anilide) is not claimed in the major patent families, making it a viable starting point for scaffold-hopping and novel IP generation.

Application
Selection Property
Validation Focus
Diversity screening libraries
Intermediate lipophilicity & solubility profile
Assay interference and solubility screening
Enantiomer-specific SAR profiling
Racemic mixture (chiral resolution required)
Enantioselective activity and target engagement
Metabolic stability / prodrug feasibility
Phenolic hydroxyl conjugation site
Phase II metabolism assay context
Scaffold-hopping / IP generation
Non-claimed substitution pattern
Patent landscape and novelty evaluation
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